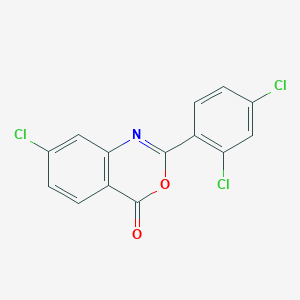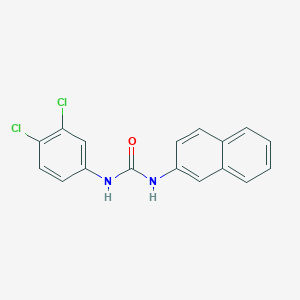![molecular formula C20H23N3O7 B11966584 N-{2-[(2E)-2-(2-hydroxy-3-methoxybenzylidene)hydrazino]-2-oxoethyl}-3,4,5-trimethoxybenzamide](/img/structure/B11966584.png)
N-{2-[(2E)-2-(2-hydroxy-3-methoxybenzylidene)hydrazino]-2-oxoethyl}-3,4,5-trimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[(2E)-2-(2-hydroxy-3-methoxybenzylidene)hydrazino]-2-oxoethyl}-3,4,5-trimethoxybenzamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzylidene hydrazine moiety, which is often associated with significant biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2E)-2-(2-hydroxy-3-methoxybenzylidene)hydrazino]-2-oxoethyl}-3,4,5-trimethoxybenzamide typically involves the condensation of 2-hydroxy-3-methoxybenzaldehyde with hydrazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to enhance the reaction rate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
N-{2-[(2E)-2-(2-hydroxy-3-methoxybenzylidene)hydrazino]-2-oxoethyl}-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction could produce alcohols or amines .
Aplicaciones Científicas De Investigación
N-{2-[(2E)-2-(2-hydroxy-3-methoxybenzylidene)hydrazino]-2-oxoethyl}-3,4,5-trimethoxybenzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-{2-[(2E)-2-(2-hydroxy-3-methoxybenzylidene)hydrazino]-2-oxoethyl}-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
- N-{2-[(2E)-2-(5-ethoxy-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-3,4,5-trimethoxybenzamide
- 3-chloro-N-{2-[(2E)-2-(2-hydroxy-5-methoxybenzylidene)hydrazino]-2-oxoethyl}-1-benzothiophene-2-carboxamide
Uniqueness
N-{2-[(2E)-2-(2-hydroxy-3-methoxybenzylidene)hydrazino]-2-oxoethyl}-3,4,5-trimethoxybenzamide stands out due to its specific substitution pattern and the presence of multiple methoxy groups, which may contribute to its unique chemical and biological properties .
Propiedades
Fórmula molecular |
C20H23N3O7 |
|---|---|
Peso molecular |
417.4 g/mol |
Nombre IUPAC |
N-[2-[(2E)-2-[(2-hydroxy-3-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C20H23N3O7/c1-27-14-7-5-6-12(18(14)25)10-22-23-17(24)11-21-20(26)13-8-15(28-2)19(30-4)16(9-13)29-3/h5-10,25H,11H2,1-4H3,(H,21,26)(H,23,24)/b22-10+ |
Clave InChI |
WRAFTPDVHFGIHS-LSHDLFTRSA-N |
SMILES isomérico |
COC1=CC=CC(=C1O)/C=N/NC(=O)CNC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
SMILES canónico |
COC1=CC=CC(=C1O)C=NNC(=O)CNC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{(5E)-5-[3-methoxy-4-(pentyloxy)benzylidene]-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl}phenyl acetate](/img/structure/B11966515.png)
![4-[3-(4-Amino-3-nitrophenyl)-2-quinoxalinyl]-2-nitrophenylamine](/img/structure/B11966525.png)

![Benzamide, N-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)-](/img/structure/B11966542.png)


![allyl (2E)-2-(4-ethoxy-3-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11966565.png)
![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethanone](/img/structure/B11966571.png)


![4-{[(E)-anthracen-9-ylmethylidene]amino}-5-(2-bromophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11966594.png)
![5-(2-Methylphenyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11966599.png)

